molecular formula C17H25ClN2O3 B13525169 1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride

1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride

Cat. No.: B13525169
M. Wt: 340.8 g/mol
InChI Key: WLTZVWKPFZHWTF-UHFFFAOYSA-N
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Description

1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzopyran ring, an oxazepane ring, and a methanamine group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride typically involves multiple steps:

    Formation of the Benzopyran Ring: The initial step involves the synthesis of the benzopyran ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Oxazepane Ring Formation: The oxazepane ring is then formed by reacting the benzopyran derivative with an appropriate amine and a carbonyl compound under controlled temperature and pressure.

    Methanamine Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride stands out due to its combination of a benzopyran ring and an oxazepane ring, which is less common in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

[2-(aminomethyl)-1,4-oxazepan-4-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone;hydrochloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-17(15-6-3-2-5-13(15)7-10-22-17)16(20)19-8-4-9-21-14(11-18)12-19;/h2-3,5-6,14H,4,7-12,18H2,1H3;1H

InChI Key

WLTZVWKPFZHWTF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2CCO1)C(=O)N3CCCOC(C3)CN.Cl

Origin of Product

United States

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